molecular formula C16H20N2O B479867 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine CAS No. 340318-88-9

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine

Cat. No. B479867
CAS RN: 340318-88-9
M. Wt: 256.34g/mol
InChI Key: CPFKQOVGMQLDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine (4-DMPM) is a pyrrolopyridine derivative that is becoming increasingly studied due to its potential applications in organic synthesis and medicinal chemistry. 4-DMPM is a heterocyclic compound that can be synthesized from readily available starting materials and is used in a wide range of applications, such as medicinal chemistry and organic synthesis. It is a versatile compound that can be used in a variety of ways, and its structure makes it a very useful tool for researchers.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine, focusing on six unique applications:

Antiproliferative Activity

Compounds containing the pyrrole group, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine , are known to exhibit antiproliferative activity. This activity is significant in the development of treatments for diseases characterized by uncontrolled cell growth, such as cancer .

Antibacterial Agents

A series of compounds including 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides have been synthesized and evaluated for their antibacterial activity. These compounds have also been tested for their ability to inhibit enzymes like enoyl ACP reductase and DHFR, which are crucial for bacterial growth and survival .

Monoclonal Antibody Production

In a study screening over 23,000 chemicals, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production. It suppressed cell growth and increased cell-specific glucose uptake rate and intracellular adenosine triphosphate levels .

Molecular Docking Studies

Molecular docking studies are essential for understanding how drugs interact with their targets at the molecular level. Compounds with the 4-(2,5-dimethyl-1H-pyrrol-1-yl) moiety have been included in such studies to evaluate their potential as therapeutic agents .

Cell Culture Optimization

The compound has been used in cell culture optimization to improve the production of biologics. For instance, it was used to inoculate rCHO cells at a specific concentration to optimize the basal medium for better cell growth .

Synthesis of Heterocycles

The compound has been involved in the synthesis of new heterocycles which are characterized and evaluated for various biological activities. This is an important aspect of drug discovery and development .

properties

IUPAC Name

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-13-3-4-14(2)18(13)16-7-5-15(6-8-16)17-9-11-19-12-10-17/h3-8H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFKQOVGMQLDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)N3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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